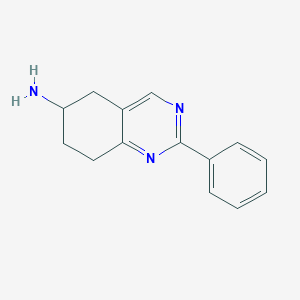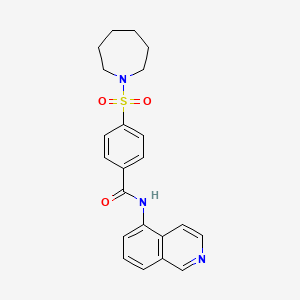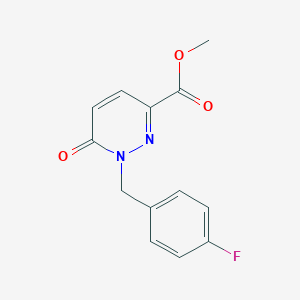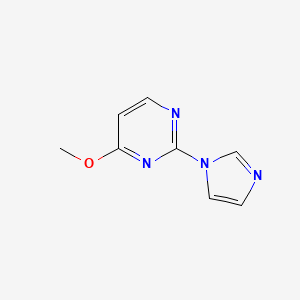
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a phenyl group and an amine group. It has garnered interest in various fields due to its potential biological and chemical properties.
Wirkmechanismus
Target of Action
The primary target of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is the P2X1-purinoceptor . This receptor plays a crucial role in the contractions of smooth muscle cells in the vasa deferentia, which is essential for sperm transport .
Mode of Action
The compound interacts with its target, the P2X1-purinoceptor, by acting as an antagonist . This means it binds to the receptor and inhibits its function. The inhibition of the P2X1-purinoceptor results in the attenuation of contractile responses to electrical field stimulation .
Biochemical Pathways
The compound affects the pathway involving the release of adenosine 5′-triphosphate (ATP) and noradrenaline from neurons . These neurotransmitters stimulate the P2X1-purinoceptors and α1A-adrenoceptors, respectively, leading to contractions of smooth muscle cells in the vasa deferentia . By antagonizing the P2X1-purinoceptor, the compound disrupts this pathway and inhibits these contractions .
Pharmacokinetics
The compound’s potency was found to be influenced by the addition of polar substituents to the phenyl moiety . For instance, a compound with 2-hydroxy, 4-fluoro substituents exhibited the greatest potency, with an IC50 of 14 μM .
Result of Action
The molecular effect of the compound’s action is the noncompetitive antagonism of contractions mediated by exogenously administered αß-methylene ATP . On a cellular level, this results in the inhibition of sympathetically mediated contractions of smooth muscle cells in the vasa deferentia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s potency was found to be affected by the presence of polar substituents on the phenyl moiety . .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with P2X1-purinoceptors, which are involved in various biochemical reactions
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzylamine with benzaldehyde under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinones.
Reduction: Reduction reactions can convert it to tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinazolinones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-5,6,7,8-tetrahydroquinoxaline: Similar structure but with a different nitrogen arrangement.
Quinazolinones: Oxidized derivatives with different biological activities.
Tetrahydroquinazolines: Reduced derivatives with varying properties.
Uniqueness: 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is unique due to its specific substitution pattern and the presence of both phenyl and amine groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-5,9,12H,6-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOFAIZAMCFPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Cyclopentyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2785610.png)
![3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2785611.png)




![4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2785619.png)



![N-benzyl-2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2785626.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile](/img/structure/B2785628.png)

![3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785633.png)
